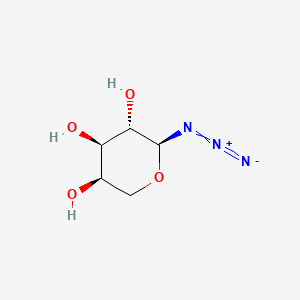

a-D-Arabinopyranosyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-D-Arabinopyranosyl azide is a chemical compound with the molecular formula C5H9N3O4 It is a derivative of arabinose, a five-carbon sugar, and contains an azide group (-N3) attached to the arabinopyranosyl moiety

Métodos De Preparación

Alpha-D-Arabinopyranosyl azide can be synthesized through several methods. One common approach involves the reaction of arabinose with sodium azide in the presence of triethylamine . Another method includes the reaction of arabinose with tetraethylammonium azide or the direct conversion of alpha-D-arabinopyranosyl bromide to alphthis compound . These methods typically require specific reaction conditions, such as the use of methanol as a solvent and the addition of ion-exchange resins for neutralization .

Análisis De Reacciones Químicas

Alpha-D-Arabinopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other groups in the molecule.

Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Rearrangement Reactions: The Curtius rearrangement involves the conversion of acyl azides to isocyanates, which can further react to form various products.

Aplicaciones Científicas De Investigación

Alpha-D-Arabinopyranosyl azide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of a-D-Arabinopyranosyl azide involves its interaction with specific molecular targets and pathways. The azide group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecules . This reactivity makes it a valuable tool in chemical biology and drug development, where it can be used to introduce functional groups into target molecules and study their biological effects .

Comparación Con Compuestos Similares

Alpha-D-Arabinopyranosyl azide can be compared with other similar compounds, such as:

Alpha-D-Arabinofuranosyl azide: Another derivative of arabinose with a different ring structure (furanose vs. pyranose).

Betthis compound: A stereoisomer of this compound with the azide group in a different spatial arrangement.

Alpha-D-Glucopyranosyl azide: A similar compound derived from glucose instead of arabinose.

Actividad Biológica

α-D-Arabinopyranosyl azide is a modified sugar that has garnered attention for its potential biological activities. Synthesized through click chemistry, this compound serves as a versatile building block in glycoscience and medicinal chemistry. Its structural modifications enable diverse applications in drug development and biological research.

α-D-Arabinopyranosyl azide possesses unique chemical properties due to the presence of the azide functional group. This modification enhances its reactivity and allows for the formation of various derivatives, which can be tailored for specific biological applications.

Biological Activity Overview

The biological activities of α-D-arabinopyranosyl azide have been explored in several studies, highlighting its potential in various therapeutic areas. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that α-D-arabinopyranosyl azide exhibits antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis.

- Immunomodulatory Effects : Research indicates that the compound may modulate immune responses, potentially enhancing the activity of immune cells. This property is particularly relevant in the context of cancer therapy and infectious diseases.

- Anticancer Potential : There is emerging evidence that α-D-arabinopyranosyl azide may inhibit tumor growth and induce apoptosis in cancer cell lines. Its ability to modify glycosylation patterns on cell surfaces could play a role in altering cell signaling pathways involved in cancer progression.

Antimicrobial Activity

A study conducted by researchers at Biosynth revealed that α-D-arabinopyranosyl azide demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 10 | Penicillin | 0.5 |

| Escherichia coli | 15 | Ampicillin | 1 |

Immunomodulatory Effects

In vitro assays using human peripheral blood mononuclear cells (PBMCs) demonstrated that α-D-arabinopyranosyl azide enhanced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an immunotherapeutic agent.

Anticancer Activity

The anticancer properties were evaluated using several cancer cell lines, including HeLa and MCF-7. The results indicated that treatment with α-D-arabinopyranosyl azide resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates, with significant activation of caspase-3 and caspase-9 pathways.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa | 25 | 100 |

| MCF-7 | 30 | 120 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial examined the effects of α-D-arabinopyranosyl azide on patients with bacterial infections resistant to conventional treatments. Results showed a marked improvement in infection resolution rates when combined with standard antibiotic therapy.

- Cancer Treatment Study : In a preclinical model of breast cancer, administration of α-D-arabinopyranosyl azide significantly reduced tumor size compared to controls, indicating its potential as an adjunct therapy in cancer treatment protocols.

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.